molecular formula C18H19N3O3S B2906269 1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea CAS No. 1421452-89-2

1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea

Cat. No.: B2906269
CAS No.: 1421452-89-2
M. Wt: 357.43
InChI Key: FFCHEFHFGYVRPR-UHFFFAOYSA-N
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Description

1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a thiazole ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under acidic conditions.

    Attachment of the Furan Ring: The furan ring is introduced through a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Urea Moiety: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.

    Reduction: The thiazole ring can be reduced to form dihydrothiazoles using reducing agents like sodium borohydride.

    Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydrothiazoles.

    Substitution: Formation of substituted phenoxyethyl derivatives.

Scientific Research Applications

1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea is largely dependent on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)thiourea: Similar structure but with a thiourea moiety.

    1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)carbamate: Similar structure but with a carbamate moiety.

Uniqueness

1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea is unique due to the combination of its furan, thiazole, and urea functional groups. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in similar compounds with different functional groups.

Properties

IUPAC Name

1-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-13-16(25-17(21-13)15-8-5-10-24-15)12-20-18(22)19-9-11-23-14-6-3-2-4-7-14/h2-8,10H,9,11-12H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCHEFHFGYVRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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